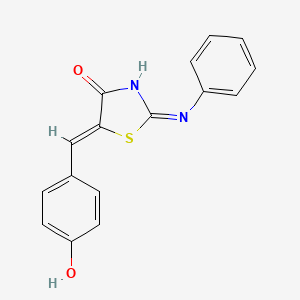![molecular formula C30H30N4O4S2 B12135144 2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- CAS No. 1025087-76-6](/img/structure/B12135144.png)
2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a phenylene group, which is a derivative of benzene, and dimethylphenyl groups, which are aromatic rings with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidinedione ring, which can be achieved through the reaction of thiourea with α-haloketones under basic conditions. The resulting thiazolidinedione intermediate is then subjected to further functionalization to introduce the phenylene and dimethylphenyl groups. This can be done through a series of nucleophilic substitution and coupling reactions, often using reagents such as sodium hydride, palladium catalysts, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires stringent control of reaction conditions, including temperature, pressure, and pH, to ensure consistent quality and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, with reactions conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid, sulfuric acid, or halogens, with reactions performed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential therapeutic properties. Thiazolidinedione derivatives are known for their antidiabetic activity, and this compound may exhibit similar effects. Research has focused on its ability to modulate various biological pathways, including those involved in glucose metabolism and inflammation.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating gene expression related to glucose and lipid metabolism. By activating these receptors, the compound can influence various metabolic processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: The parent compound, which lacks the phenylene and dimethylphenyl groups.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione derivative with antidiabetic properties.
Uniqueness
2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- is unique due to its complex structure, which includes multiple functional groups and aromatic rings This complexity allows for a wide range of chemical modifications and potential applications
Properties
CAS No. |
1025087-76-6 |
|---|---|
Molecular Formula |
C30H30N4O4S2 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
5-(2,4-dimethylanilino)-3-[[4-[[5-(2,4-dimethylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C30H30N4O4S2/c1-17-5-11-23(19(3)13-17)31-25-27(35)33(29(37)39-25)15-21-7-9-22(10-8-21)16-34-28(36)26(40-30(34)38)32-24-12-6-18(2)14-20(24)4/h5-14,25-26,31-32H,15-16H2,1-4H3 |
InChI Key |
IJMAUTHQMDIEPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=C(C=C(C=C5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135063.png)
![3-butyl-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12135068.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12135072.png)
![2-{[(4-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12135076.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B12135084.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135094.png)
![1-{3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12135099.png)
![3-(Furan-2-yl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B12135106.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxyphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135122.png)

![3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135126.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B12135130.png)
![N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135147.png)
